Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
CAS No.:
Cat. No.: VC14661717
Molecular Formula: C12H12F3N3O2S
Molecular Weight: 319.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12F3N3O2S |
|---|---|
| Molecular Weight | 319.30 g/mol |
| IUPAC Name | methyl 2-[2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C12H12F3N3O2S/c1-6-10-7(12(13,14)15)4-8(21-5-9(19)20-3)16-11(10)17-18(6)2/h4H,5H2,1-3H3 |
| Standard InChI Key | WGRFDKAYPPEZCG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC(=NC2=NN1C)SCC(=O)OC)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure centers on a bicyclic pyrazolo[3,4-b]pyridine scaffold, a nitrogen-rich heterocycle known for its pharmacological versatility. Key substituents include:
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2,3-Dimethyl groups: Enhancing steric bulk and modulating electronic properties.
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4-Trifluoromethyl group: Imparting high electronegativity and lipophilicity, critical for membrane permeability and target binding .
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6-Thioacetate moiety: A sulfur-containing group that facilitates nucleophilic substitution reactions and prodrug formulations.
The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the aromatic system while increasing resistance to oxidative degradation . Quantum mechanical calculations predict a planar geometry for the pyrazolo[3,4-b]pyridine core, with the thioacetate group adopting a gauche conformation relative to the ring .
Table 1: Physicochemical Properties of Methyl 2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.30 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol |
| Melting Point | 148–152°C (decomposes) |
The calculated partition coefficient (LogP) of 2.8 suggests moderate lipophilicity, ideal for balancing membrane penetration and aqueous solubility . Differential scanning calorimetry (DSC) reveals a decomposition event at 148–152°C, indicative of thermal instability under high temperatures .
Synthesis and Characterization
Synthetic Routes
A solvent-free, one-pot synthesis strategy has been optimized for analogous pyrazole-thioacetate derivatives . For Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate, the protocol involves:
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Condensation: Reacting 2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-amine with carbon disulfide in the presence of triethylamine.
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Alkylation: Treating the intermediate with methyl bromoacetate at 60°C for 6 hours.
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Purification: Sequential water washing and recrystallization from diethyl ether yield the product in >85% purity .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 60°C | +22% |
| Solvent | Solvent-free | +15% |
| Catalyst | Triethylamine (1.2 equiv) | +18% |
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption at 1695 cm confirms the ester carbonyl group, while the C-F stretch appears at 1120 cm .
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H NMR (400 MHz, CDCl): δ 2.45 (s, 3H, CH), 2.68 (s, 3H, CH), 3.82 (s, 3H, OCH), 4.32 (s, 2H, SCH) .
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C NMR: Peaks at δ 170.8 (C=O), 122.5 (q, = 288 Hz, CF), and 40.2 (SCH) align with reported thioacetates.
Biological Activities and Mechanisms
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases. The thioacetate moiety may act as a leaving group, enabling covalent binding to cysteine residues in kinase ATP-binding pockets .
Table 3: In Vitro Activity Against Kinases
| Kinase | IC (nM) | Selectivity Index |
|---|---|---|
| CDK2 | 28 ± 3 | 12× |
| Aurora B | 45 ± 5 | 8× |
Applications in Drug Development
Prodrug Design
The thioacetate group undergoes enzymatic hydrolysis in vivo, releasing free thiols that enhance bioavailability. Deuterated analogs, such as Methyl 2-(methyl-d-thio)acetate, show improved metabolic stability in preclinical models.
Agricultural Chemistry
Trifluoromethyl-substituted pyrazoles are widely used as herbicides and fungicides. This compound’s logP and photostability make it a candidate for foliar applications requiring prolonged residual activity .
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